(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone: is a complex organic compound that features a furan ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylfuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(3-(thiophen-4-yl)pyrrolidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(3-(pyridin-3-yl)pyrrolidin-1-yl)methanone
Uniqueness
What sets (2,5-Dimethylfuran-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. The presence of both furan and thiophene rings in conjunction with a pyrrolidine moiety provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16-5-3-12(8-16)13-4-6-19-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHZFERPVUUKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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